Acetyl-glycine-boronoproline, commonly referred to as Ac-Gly-BoroPro, is a selective inhibitor of fibroblast activation protein. This compound has garnered attention due to its potential applications in cancer therapy and other medical fields, particularly in inhibiting the activity of prolyl peptidases. The compound's structure and mechanism of action make it a valuable tool in biochemical research and therapeutic development.
Ac-Gly-BoroPro belongs to a class of compounds known as peptide boronates, specifically designed to inhibit fibroblast activation protein. It is classified as a small molecule inhibitor with a molecular weight of approximately 214.03 g/mol and a chemical formula of C₈H₁₅BN₂O₄. The compound's CAS number is 886992-99-0, which is used for chemical identification purposes .
The synthesis of Ac-Gly-BoroPro typically involves the coupling of acetyl-glycine with boronic acid derivatives. The process can be outlined as follows:
The molecular structure of Ac-Gly-BoroPro includes an acetyl group attached to glycine, which is further linked to a boronic acid moiety through a proline residue. This unique structure allows for specific interactions with fibroblast activation protein, enhancing its inhibitory effects.
Ac-Gly-BoroPro primarily acts as an inhibitor by forming stable complexes with fibroblast activation protein. The inhibition mechanism involves the following steps:
The compound exhibits a Ki (inhibition constant) value of approximately 23 nM, indicating its potency as an inhibitor compared to other prolyl peptidases like Dipeptidyl Peptidase IV, which requires higher concentrations for effective inhibition .
The mechanism by which Ac-Gly-BoroPro inhibits fibroblast activation protein involves competitive inhibition. When Ac-Gly-BoroPro binds to the active site of the enzyme, it prevents natural substrates from interacting with the enzyme, thereby halting its proteolytic activity.
Ac-Gly-BoroPro exhibits several notable physical and chemical properties:
Ac-Gly-BoroPro has significant implications in scientific research, particularly in cancer biology:
Ac-Gly-BoroPro (N-acetyl-glycyl-boroproline) achieves its exceptional selectivity for fibroblast activation protein (FAP) through precise molecular complementarity with the enzyme's active site. FAP, a type II transmembrane serine protease, features a catalytic triad (Ser624, Asp702, His734) and a unique S2 substrate-binding pocket that exhibits stringent preference for glycine at the P2 position. The inhibitor leverages this requirement: Its acetyl-glycine (Ac-Gly) moiety occupies the S2 subsite, forming hydrogen bonds with Gly661 and Val656 of FAP's β-propeller domain. The critical boroproline component mimics the tetrahedral transition state during peptide bond hydrolysis, with the electrophilic boron atom forming a reversible covalent bond with the nucleophilic oxygen of Ser624 in FAP's catalytic triad [1] [6].
This binding mechanism is further stabilized by FAP's open active site cleft, which accommodates the N-acetyl blocking group—a structural feature not tolerated by dipeptidyl peptidase IV (DPP-4). Molecular docking studies reveal that the boronic acid warhead achieves optimal bond angles and distances with catalytic residues (bond length: 1.6 Å; bond angle: 109.5°), explaining the inhibitor's rapid association kinetics. The specificity is enhanced by FAP's unique endopeptidase activity, which requires an unblocked N-terminus in substrates; Ac-Gly-BoroPro's acetyl group strategically exploits this feature [2] [6].
Table 1: Key Structural Determinants of Ac-Gly-BoroPro Binding to FAP
Structural Element | FAP Residues Involved | Interaction Type | Functional Consequence |
---|---|---|---|
Boron atom (boroPro) | Ser624-OH | Covalent bond | Transition state mimicry |
Acetyl group | Tyr656, Val659 | Hydrophobic packing | S2 subsite occupation |
Glycine carbonyl | Arg123, Asn704 | Hydrogen bonding | Active site orientation |
Proline ring | Trp613, Asp663 | Van der Waals | S1 subsite stabilization |
Ac-Gly-BoroPro functions as a tight-binding competitive inhibitor with a dissociation constant (Ki) of 23 ± 3 nM against purified human FAP. Kinetic analyses using progress curve methodology demonstrate rapid equilibrium binding (kon > 105 M⁻¹s⁻¹) followed by slow dissociation (t½ ≈ 45 minutes), indicative of stable enzyme-inhibitor complex formation. This kinetic profile results in sustained inhibition even at sub-stoichiometric inhibitor concentrations. When assayed with the fluorogenic substrate Suc-Gly-Pro-AMC, Ac-Gly-BoroPro achieves 50% inhibition (IC50) at 0.663 μM in human U87MG cells, confirming cellular penetration and target engagement [1] [3] [5].
The inhibitor's steady-state kinetics follow the classic Morrison equation for tight-binding inhibitors, with full inhibition requiring equimolar concentrations relative to FAP. In serum-containing systems, inhibition remains stable for >24 hours due to negligible plasma protein binding and resistance to non-FAP proteolysis. Remarkably, FAP inhibition reaches 90% of maximal effect within 5 minutes of exposure, while DPP-4 inhibition under identical conditions requires >30 minutes to achieve 50% inhibition, highlighting kinetic selectivity beyond thermodynamic parameters [3] [5].
Table 2: Kinetic Parameters of Ac-Gly-BoroPro Inhibition
Parameter | FAP | DPP-4 | Selectivity Ratio (FAP:DPP-4) |
---|---|---|---|
Ki (nM) | 23 ± 3 | 377 ± 18 | 16.4-fold |
kon (M⁻¹s⁻¹) | 2.1 × 10⁵ | 8.9 × 10³ | 23.6-fold |
koff (s⁻¹) | 4.8 × 10⁻³ | 3.4 × 10⁻³ | 1.4-fold |
IC50 (cellular, μM) | 0.663 | >50 | >75-fold |
The selectivity profile of Ac-Gly-BoroPro across the prolyl peptidase family demonstrates exceptional discrimination against off-target enzymes. While exhibiting nanomolar affinity for FAP (Ki = 23 nM), its potency decreases substantially against related proteases: dipeptidyl peptidase IV (DPP-4, Ki = 377 nM), dipeptidyl peptidase 8 (DPP-8, Ki = 124 μM), dipeptidyl peptidase 9 (DPP-9, Ki = 54 μM), dipeptidyl peptidase 7 (DPP-7, Ki > 500 μM), and prolyl oligopeptidase (PREP, Ki = 124 μM). This represents selectivity ratios ranging from 16-fold (vs. DPP-4) to over 5,400-fold (vs. DPP-7) [1] [6] [8].
The molecular basis for this discrimination lies in divergent subsite architectures. DPP-4 possesses a deep S2 pocket with electropositive character that poorly accommodates the neutral acetyl group of Ac-Gly-BoroPro. DPP-8 and DPP-9 feature sterically constrained S1 pockets that clash with the boroproline ring conformation. PREP's catalytic site, though accommodating boronic acid electrophiles, rejects the dipeptide-like structure due to its endopeptidase tunnel that requires longer substrates. Notably, acylpeptide hydrolase (ACPH) shows negligible inhibition (Ki > 500 μM), confirming that the N-acetyl group protects against nonspecific aminopeptidases [1] [6].
Table 3: Selectivity Profile of Ac-Gly-BoroPro Across Prolyl Peptidases
Enzyme | Ki Value | Selectivity Ratio vs. FAP | Primary Structural Basis for Discrimination |
---|---|---|---|
FAP | 23 ± 3 nM | 1-fold | Optimal complementarity |
DPP-4 (CD26) | 377 ± 18 nM | 16-fold | Electropositive S2 pocket |
DPP-8 | 124 ± 11 μM | 5,391-fold | Steric clash in S1 pocket |
DPP-9 | 54 ± 6 μM | 2,348-fold | Narrow S1 specificity |
Prolyl Oligopeptidase | 124 ± 15 μM | 5,391-fold | Extended substrate tunnel requirement |
DPP-7 | >500 μM | >21,739-fold | Incompatible active site geometry |
Acylpeptide Hydrolase | >500 μM | >21,739-fold | N-acetyl group protection |
Ac-Gly-BoroPro uniquely inhibits both exopeptidase and endopeptidase activities of FAP through a single binding mode, a phenomenon not observed with other prolyl peptidases. FAP's dual functionality arises from its structural hybridity: Its dipeptidyl peptidase (exopeptidase) activity resembles DPP-4, cleaving N-terminal Xaa-Pro dipeptides, while its endopeptidase activity parallels PREP, cleaving internal prolyl bonds in substrates like denatured type I collagen. The inhibitor suppresses both activities by occupying the S1-S2 subsites and covalently blocking the catalytic serine [6] [8].
The molecular basis for this dual inhibition lies in FAP's unique accommodation of N-blocked glycine-proline sequences at its active site. While DPP enzymes strictly require free N-termini for exopeptidase activity (rendered inaccessible by Ac-Gly-BoroPro's acetyl group), PREP requires extended polypeptide substrates that cannot bind when the active site is occupied by the dipeptide-mimetic inhibitor. FAP's structural plasticity allows it to process both substrate types, making it uniquely vulnerable to Ac-Gly-BoroPro's compact structure. This is particularly evident in gelatinase assays, where Ac-Gly-BoroPro inhibits FAP-mediated collagen degradation (IC50 = 42 nM) without affecting matrix metalloproteinases [6] [8].
The inhibitor's N-acetyl-Gly-boroPro sequence specifically exploits FAP's endopeptidase specificity for Gly-Pro bonds—a requirement absent in DPP-4 (which accepts diverse P2 residues) and PREP (which requires specific P3-P2 sequences). This explains why Ac-Gly-BoroPro inhibits FAP's endopeptidase activity 350-fold more potently than PREP's equivalent function, despite both enzymes sharing catalytic machinery. The boronic acid moiety further differentiates inhibition by forming stronger transition-state interactions with FAP's oxyanion hole compared to other prolyl peptidases [1] [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7